Prop-2-ynylurea
Overview
Description
Prop-2-ynylurea, also known as 1-(prop-2-ynyl)urea, is an organic compound with the chemical formula C4H6N2O. It is a derivative of urea, where a prop-2-ynyl group is attached to the nitrogen atom. This compound appears as a colorless crystal or white crystalline powder and is soluble in water and most organic solvents .
Mechanism of Action
Target of Action
Prop-2-ynylurea is a chemical compound that has been studied for its potential as an antiangiogenic agent and EGFR inhibitor . It appears to primarily target the Human ether-à-go-go-related gene 1 (hERG1) channels, which conduct the rapid delayed rectifier K+ current, I(Kr), an important determinant of action potential repolarization in mammals .
Mode of Action
It is known that it interacts with its targets, such as the herg1 channels, and potentially inhibits their function . This inhibition could lead to changes in the action potential repolarization, affecting the electrical activity of the cells.
Biochemical Pathways
Given its potential role as an egfr inhibitor , it may affect pathways related to cell growth and proliferation
Result of Action
It has been suggested that this compound shows potential as an antiangiogenic agent and egfr inhibitor, with cytotoxicity comparable to erlotinib . This suggests that it may have effects on cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
Prop-2-ynylurea plays a significant role in biochemical reactions, particularly as an antiangiogenic agent and epidermal growth factor receptor (EGFR) inhibitor . It interacts with various enzymes and proteins, including EGFR, where it exhibits inhibitory effects. The compound’s interaction with EGFR is crucial as it helps in the regulation of cell growth and proliferation. Additionally, this compound has shown cytotoxicity comparable to erlotinib, a well-known cancer therapeutic .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects against cancer cell lines such as HELA and MCF-7 . The compound influences cell function by inhibiting cell signaling pathways associated with EGFR, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound impacts gene expression and cellular metabolism, contributing to its potential as a cancer therapeutic .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly EGFR. By inhibiting EGFR, this compound disrupts downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and survival . This inhibition leads to decreased cell proliferation and increased apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on EGFR over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antiangiogenic and cytotoxic effects without causing severe toxicity . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that lead to the formation of active metabolites, which contribute to its therapeutic effects . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Prop-2-ynylurea can be synthesized through several methods:
Reaction of Dimethyl Isocyanate with Propynylamine: This method involves reacting dimethyl isocyanate with propynylamine to generate this compound.
Condensation Reaction of Isocyanate and Propynylamine: This method involves a condensation reaction between isocyanate and propynylamine in a specific molar ratio to produce this compound.
Chemical Reactions Analysis
Prop-2-ynylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: This compound can be reduced using appropriate reducing agents.
Substitution: this compound can undergo substitution reactions, where the prop-2-ynyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Prop-2-ynylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: this compound is used in biological studies to investigate its effects on different biological systems.
Medicine: This compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: This compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Prop-2-ynylurea can be compared with other similar compounds, such as:
1-(Substituted)-3-prop-2-ynylureas: These compounds have similar structures but different substituents attached to the nitrogen atom.
Propargylurea: This compound is similar to this compound but has different functional groups attached to the nitrogen atom.
This compound is unique due to its specific structure and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
prop-2-ynylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYJRMMPVFEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380405 | |
Record name | prop-2-ynylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-62-5 | |
Record name | prop-2-ynylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-yn-1-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the study of N-(p-methylphenyl)-N-prop-2-ynylurea?
A1: The research paper "NH···CCH hydrogen bonds as part of cooperative networks: crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea" [] investigates the crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea, a derivative of Prop-2-ynylurea. The study reveals that this compound forms NH···CCH hydrogen bonds, contributing to cooperative networks within the crystal lattice. [] This structural information is crucial for understanding intermolecular interactions and can be further utilized for designing analogs with potentially enhanced binding affinities to biological targets.
Q2: How do this compound derivatives exhibit antiangiogenic activity?
A2: While the provided abstracts don't delve into specific mechanisms, the paper "Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents." [] focuses on the synthesis and evaluation of various 1-(substituted)-3-prop-2-ynylurea derivatives for their antiangiogenic properties. This suggests that modifications at the 1-position of the this compound scaffold play a crucial role in modulating the antiangiogenic activity. Further research is needed to elucidate the precise molecular mechanisms of action for these compounds.
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